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Introduction

Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane class of
compounds. It was first isolated from the marine sponge Axinyssa isabela. The unique
structural features and potential biological activity of axinysone A have garnered interest within
the scientific community, making a thorough understanding of its structure and stereochemistry
crucial for further research and potential applications in drug discovery and development. This
technical guide provides an in-depth overview of the methodologies and data employed in the
complete structure elucidation and stereochemical assignment of axinysone A.

Isolation and Preliminary Characterization

Axinysone A was isolated from a specimen of the marine sponge Axinyssa isabela, collected
in the Gulf of California. The isolation procedure involved the extraction of the sponge tissue
with organic solvents, followed by a series of chromatographic separations to yield the pure
compound.

Experimental Protocol: Isolation of Axinysone A

o Extraction: The freeze-dried and ground sponge material was exhaustively extracted with a
1.1 mixture of dichloromethane (CH2Clz) and methanol (MeOH) at room temperature.
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e Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure
and partitioned between ethyl acetate (EtOAc) and water (H20). The organic layer,
containing the less polar secondary metabolites, was retained.

o Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on
silica gel, eluting with a gradient of hexane and EtOAc. Fractions containing compounds with
similar TLC profiles were combined.

o High-Performance Liquid Chromatography (HPLC): Final purification of axinysone A was
achieved by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g.,
a gradient of acetonitrile and water) to yield the pure metabolite.

Planar Structure Elucidation

The planar structure of axinysone A was determined through a combination of spectroscopic
techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
spectroscopy.

Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of
axinysone A, which in turn provided its molecular formula.

Table 1: Mass Spectrometry Data for Axinysone A

. lonization Molecular
Technique Observed miz Calculated m/z
Mode Formula
HRESIMS Positive [M+Na]* 257.1512 CisH2202Na

The molecular formula of CisH220:2 indicated five degrees of unsaturation.

NMR Spectroscopic Analysis

One-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments
were crucial in assembling the carbon skeleton and identifying the functional groups of
axinysone A.
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Table 2: *H and 3C NMR Spectroscopic Data for Axinysone A (in CDCIs)

Position oC (ppm) OoH (ppm, mult., J in Hz)

1 125.8 5.85 (d, 1.5)

2 200.5

. 0.8 2.50 (dd, 18.0, 5.0), 2.35 (dd,
18.0, 2.0)

4 70.1 4.40 (m)

5 51.2 1.95 (m)

6 28.5 1.60 (m), 1.45 (m)

7 34.2 1.80 (m)

8 21.9 1.55 (m), 1.30 (m)

9 45.3 1.70 (m)

10 165.4

11 29.8

12 28.7 1.20 (s)

13 21.5 1.15 (s)

14 15.8 1.05 (d, 7.0)

15 24.3 0.90 (d, 7.0)

Key NMR Correlations and Structural Deductions:

e 13C NMR and DEPT: The 13C NMR spectrum showed 15 carbon signals, which were
classified by DEPT experiments into four methyl groups, four methylene groups, four

methine groups (one oxygenated), and three quaternary carbons (one olefinic and one

carbonyl).
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e COSY: Correlation spectroscopy (COSY) established the proton-proton coupling networks,
revealing key structural fragments.

 HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in
connecting these fragments. Key correlations included those from the methyl protons to
adjacent quaternary carbons, which helped to establish the core aristolane skeleton.

The following diagram illustrates the logical workflow for the elucidation of the planar structure
of axinysone A based on the interpretation of 2D NMR data.
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Caption: Workflow for the planar structure elucidation of axinysone A.

Stereochemistry Determination

The determination of the relative and absolute stereochemistry of axinysone A was a critical
step in its complete structural characterization. This was achieved through a combination of
Nuclear Overhauser Effect (NOE) experiments and chemical derivatization.

Relative Stereochemistry
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The relative configuration of the stereocenters in axinysone A was established by analyzing
the spatial proximities of protons through Rotating-frame Overhauser Effect Spectroscopy
(ROESY) experiments.

Experimental Protocol: ROESY Analysis
e A 2D ROESY NMR spectrum of axinysone A was acquired in CDCls.

o Cross-peaks in the ROESY spectrum indicated through-space interactions between protons
that are in close proximity (typically < 5 A).

e Analysis of these correlations allowed for the deduction of the relative orientations of
substituents on the stereogenic centers.

Key ROESY correlations were observed that defined the relative stereochemistry of the
molecule.

Absolute Stereochemistry

The absolute configuration of axinysone A was determined by the modified Mosher's method.
This involved the esterification of the secondary alcohol at C-4 with the chiral Mosher's acid
chlorides, (R)- and (S)-a-methoxy-a-(trifluoromethyl)phenylacetyl chloride (MTPA-CI).

Experimental Protocol: Modified Mosher's Method

 Esterification: Axinysone A was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-
Cl in the presence of pyridine to form the corresponding (S)- and (R)-MTPA esters.

e 1H NMR Analysis: The *H NMR spectra of both the (S)- and (R)-MTPA esters were recorded.

o Chemical Shift Differences (Ad = 3S - dR): The chemical shifts of the protons adjacent to the
newly formed ester linkage were compared between the two diastereomeric esters. The
differences in chemical shifts (Ad) were calculated.

o Configuration Assignment: The sign of the Ad values for protons on either side of the C-4
stereocenter was used to assign the absolute configuration at this center. A positive Ad for
protons on one side and a negative Ad on the other side is indicative of a specific absolute
configuration based on the established Mosher's method model.
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The results from the Mosher's method unequivocally established the absolute configuration at
C-4, and by extension, the absolute stereochemistry of the entire molecule was inferred based
on the previously determined relative stereochemistry.

The following diagram illustrates the logical workflow for determining the stereochemistry of
axinysone A.
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Caption: Workflow for the stereochemical determination of axinysone A.

Conclusion

The complete structure and absolute stereochemistry of axinysone A have been
unambiguously determined through a rigorous application of modern spectroscopic and
chemical methods. The planar structure was elucidated using HRMS and a suite of 1D and 2D
NMR techniques. The relative stereochemistry was established through ROESY experiments,
and the absolute configuration was definitively assigned using the modified Mosher's method.
This comprehensive structural information is fundamental for any future investigations into the
synthesis, biosynthesis, and biological activity of this intriguing marine natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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